molecular formula C8H6Cl2O B105169 2',5'-Dichloroacetophenone CAS No. 2476-37-1

2',5'-Dichloroacetophenone

Cat. No. B105169
CAS RN: 2476-37-1
M. Wt: 189.04 g/mol
InChI Key: CYNFEPKQDJHIMV-UHFFFAOYSA-N
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Description

2',5'-Dichloroacetophenone is a chemical compound that is part of the acetophenone family, characterized by the presence of two chlorine atoms on the aromatic ring. This compound is related to various other chlorinated acetophenones and has been studied for its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of compounds related to 2',5'-Dichloroacetophenone involves various chemical reactions. For instance, a tetradentate Schiff base ligand was synthesized using a compound that can be derived from a reaction involving 2',5'-Dichloroacetophenone as a precursor . Another related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . These syntheses demonstrate the versatility of dichloroacetophenone derivatives in forming complex organic structures.

Molecular Structure Analysis

The molecular structure of compounds related to 2',5'-Dichloroacetophenone has been elucidated using various analytical techniques. For example, the crystal structure of a compound synthesized from 2,4-dichloroacetophenone was determined using single-crystal X-ray diffraction, and its vibrational wavenumbers were computed using Hartree-Fock (HF) and density functional theory (DFT) methods . Similarly, the crystal and molecular structure of 2-hydroxy, 4-amine, w—w', dichloroacetophenone was determined, crystallizing in the monoclinic space group .

Chemical Reactions Analysis

The chemical reactivity of dichloroacetophenone derivatives has been explored in various studies. For instance, the electrochemical behavior of a nickel(II)-Schiff base complex derived from a related compound was investigated using cyclic voltammetry . The study of these reactions provides insights into the redox properties and potential catalytic applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of dichloroacetophenone derivatives are crucial for their practical applications. The first hyperpolarizability and infrared intensities of a synthesized compound using 2,4-dichloroacetophenone were reported, indicating its potential in nonlinear optical applications . The stability and charge transfer within the molecule were analyzed using natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps were generated to visualize the distribution of electron density .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2',5'-Dichloroacetophenone and its derivatives have been synthesized through various chemical processes. For instance, Yang Feng-ke (2004) discussed the synthesis of Bromo-2',4'-dichloroacetophenone, emphasizing its structural confirmation through NMR and IR spectra analysis (Yang Feng-ke, 2004).

  • Thermochemical Studies : The thermochemical properties of 2-chloroacetophenone and 2,4’-dichloroacetophenone, such as their enthalpies of formation and sublimation, have been explored to understand their physical characteristics (Amaral & Silva, 2014).

Biological and Environmental Applications

  • Insecticidal Activity : Research by Yang Chun-long and D. South (2003) demonstrated that certain derivatives of dichloroacetophenone exhibit insecticidal properties, particularly against Mythimna separata (Yang Chun-long & South, 2003).

  • Pharmacological Potential : Dichloroacetophenone derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase 1 (PDK1), showing potential in cancer treatment due to their antiproliferative activity (Zhang et al., 2018).

  • Reductive Dehalogenation : The compound's interaction with glutathione-dependent cytosolic enzymes has been studied, revealing insights into enzymatic reduction processes (Brundin et al., 1982).

  • Environmental Degradation : 2',5'-Dichloroacetophenone's degradation in environmental contexts, such as in water treatment, has been a topic of study. For example, research has focused on the photooxidation of related compounds in aqueous solutions (Alfano et al., 2001).

  • Molecular Probe Techniques : The compound has been used in studies to differentiate and quantify reductive transformations in anaerobic sediments, offering insights into environmental processes (Smolen et al., 1999).

Material Science and Polymer Research

  • Polymer Synthesis : Research by H. Ghassemi and J. Mcgrath (2004) focused on synthesizing poly(2,5-benzophenone) derivatives using 2',5'-Dichloroacetophenone, which are significant for developing proton exchange membranes (Ghassemi & Mcgrath, 2004).

Safety And Hazards

Safety data sheets indicate that 2’,5’-Dichloroacetophenone may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-(2,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNFEPKQDJHIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062452
Record name Ethanone, 1-(2,5-dichlorophenyl)-
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2',5'-Dichloroacetophenone

CAS RN

2476-37-1
Record name 1-(2,5-Dichlorophenyl)ethanone
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Record name Ethanone, 1-(2,5-dichlorophenyl)-
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Record name 2',5'-Dichloroacetophenone
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Record name Ethanone, 1-(2,5-dichlorophenyl)-
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Record name 2',5'-dichloroacetophenone
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Record name 2',5'-Dichloroacetophenone
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Synthesis routes and methods

Procedure details

147 g (1.0 mol) of p-dichlorobenzene are completely melted at 60° C. in an apparatus having an attached dropping funnel, stirrer and reflux condenser. 120 g (0.9 mol) of anhydrous AlCl3 are added to the melt. 39.3 g (0.5 mol) of acetyl chloride are then added dropwise to the readily stirrable suspension at 60° C. in the course of about 1 hour, a clear solution slowly resulting. After heating to 110° C., the mixture is stirred at this temperature for 7 hours. After cooling to room temperature, the brown reaction mass is hydrolysed by cautious decantation onto a mixture of 200 ml of water and 200 g of ice. The temperature of the mixture is kept between 30 and 40° C. during the hydrolysis by external cooling. After separation of the phases, the lower, organic phase is washed with 400 ml of water and, after fresh phase separation, subjected to fractional distillation. The aqueous phases are discarded.
Quantity
147 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
39.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
The standard (p ∘ = 0.1 MPa) molar enthalpies of formation of 2-chloroacetophenone and 2,4’-dichloroacetophenone, in the gaseous phase, at T = 298.15 K, were derived from the …
Number of citations: 7 www.sciencedirect.com
MAVR da Silva, LMPF Amaral - The Journal of Chemical Thermodynamics, 2011 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpies of formation in the condensed phase, Δ f H m ∘ (cr,l), for 2′,4′-, 2′,5′-, and 3′,4′-dichloroacetophenones were derived from the …
Number of citations: 11 www.sciencedirect.com
M Rajšner, F Mikšík, M Protiva - Collection of Czechoslovak …, 1978 - cccc.uochb.cas.cz
Methods of acylation of I A-dichlorobenzene with acetyl chloride and acetic anhydride were developed which made 2, 5-dichloroacetophenone (IX) an easily accessible compound. Its …
Number of citations: 7 cccc.uochb.cas.cz
HL Siddiqui, M Zia-ur-Rehman, N Ahmad… - Chemical and …, 2007 - jstage.jst.go.jp
Results The MICs of the active compounds against the susceptible pathogenic organisms are presented in Table 3. It was found that all the synthesized dimeric disulfide compounds (3a…
Number of citations: 60 www.jstage.jst.go.jp
V Valenta, J Holubek, M Protiva - Collection of Czechoslovak …, 1987 - cccc.uochb.cas.cz
Reactions of 2,5-dichloroacetophenone and 2,5-dibromoacetophenone with a series of thiophenols gave the 2-(arylthio)-5-halogenoacetophenones VII and VIII which were reduced …
Number of citations: 3 cccc.uochb.cas.cz
M Protiva, A Dlabač, M Valchář, S Wildt… - Collection of …, 1986 - cccc.uochb.cas.cz
Substitution reactions of 2,6,10-trichloro-, 2,7,10-trichloro- and 2,8,10-trichloro-10,11-dihydrodibenzo[b,f]thiepin (Vabc) with 1-(2-hydroxyethyl)piperazine, 1-methylpiperazine and 1-…
Number of citations: 2 cccc.uochb.cas.cz
Z Polívka, M Valchář, M Protiva - Collection of Czechoslovak …, 1983 - cccc.uochb.cas.cz
Heating of 2,5-dichloroacetophenone with 2-thiophenethiol, potassium carbonate and copper gave 5-chloro-2-(2-thienylthio)acetophenone (V) which was subjected to the Willgerodt …
Number of citations: 6 cccc.uochb.cas.cz
FK Higson, DD Focht - Applied and Environmental Microbiology, 1990 - Am Soc Microbiol
Two strains, Alcaligenes sp. strain ACA and Pseudomonas fluorescens ACB, isolated from acetophenone and 4′-hydroxyacetophenone enrichments, respectively, cometabolize a …
Number of citations: 51 journals.asm.org
I Červená, M Protiva - Collection of Czechoslovak Chemical …, 1984 - cccc.uochb.cas.cz
Heating of 1-(2-iodobenzoyl)-4-methylpiperazine (II) with thiophenol and its 2-methyl, 4-methyl, 4-chloro and 2-hydroxymethyl derivatives in dimethylformamide in the presence of …
Number of citations: 3 cccc.uochb.cas.cz
DL Bedard, ML Haberl, RJ May… - Applied and …, 1987 - Am Soc Microbiol
Previous studies indicated that Alcaligenes eutrophus H850 attacks a different spectrum of polychlorinated biphenyl (PCB) congeners than do most PCB-degrading bacteria and that …
Number of citations: 302 journals.asm.org

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